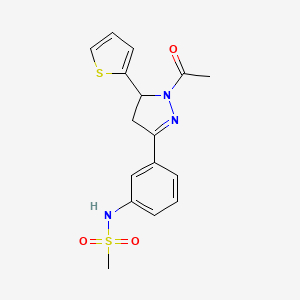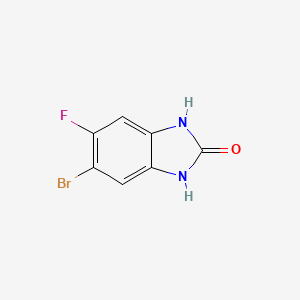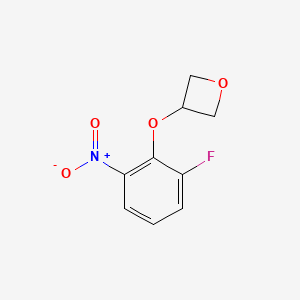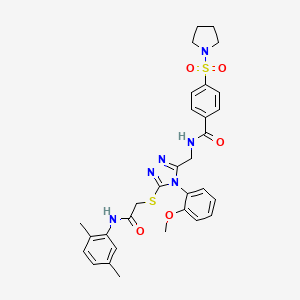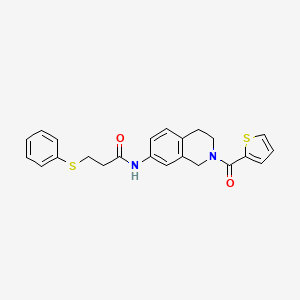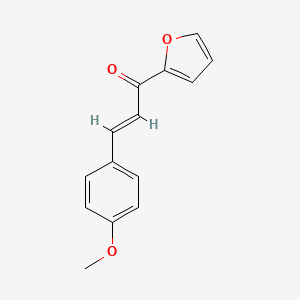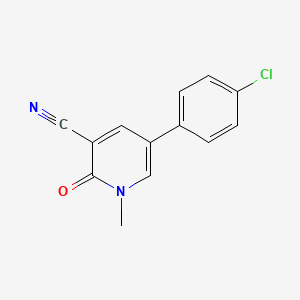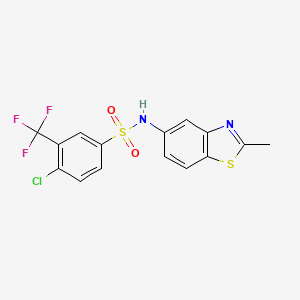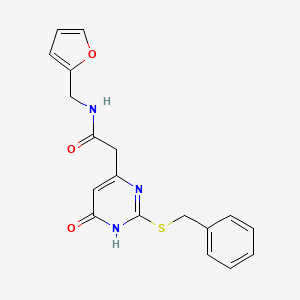
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in targeting B-cell receptor signaling and inhibiting the growth of cancer cells.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are often designed to optimize these properties, resulting in better bioavailability .
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has several advantages for use in lab experiments. It is highly selective for inhibiting B-cell receptor signaling and has a favorable pharmacokinetic profile. However, its limited solubility in water and low overall yield in the synthesis process can be a limitation for its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell receptor signaling. Another direction is in the development of combination therapies with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further optimization of the synthesis process and pharmacokinetic properties of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a promising small molecule inhibitor that has shown potential for the treatment of B-cell malignancies. Its selective inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells make it a valuable tool for cancer research. Further research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more effective cancer therapies and potential applications in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves a multistep process that starts with the reaction of 2-chloroethylamine hydrochloride with pyrrolidine to form N-(pyrrolidin-1-yl)ethylamine. This intermediate is then reacted with 1-(thiophen-2-ylsulfonyl)piperidin-2-one to form Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been found to be highly selective for inhibiting B-cell receptor signaling and inducing apoptosis in cancer cells. In preclinical studies, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has shown promising results in inhibiting the growth of cancer cells and improving the survival rate of animal models.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(15-8-3-4-9-15)12-6-1-2-10-16(12)21(18,19)13-7-5-11-20-13/h5,7,11-12H,1-4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQXTVBNWOWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)
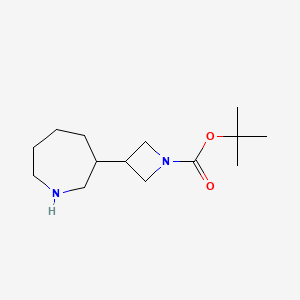
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)
